sodium;bis(16O)(oxidanyl)phosphinate
Description
Nomenclature and Definitional Framework of Sodium Phosphinate and Related Hypophosphites
The compound at the center of this discussion is known by several names, each reflecting different chemical nomenclature systems. Its systematic IUPAC name is sodium phosphinate . wikipedia.org However, it is most commonly referred to in industrial and academic literature as sodium hypophosphite . atamanchemicals.comatamanchemicals.comsciencemadness.org The specific name "sodium;bis(¹⁶O)(oxidanyl)phosphinate" denotes a particular isotopic and structural representation.
Sodium phosphinate is the sodium salt of hypophosphorous acid (H₃PO₂). wikipedia.orgmekongchem.com The terms phosphinate and hypophosphite describe the same anion, H₂PO₂⁻, where a central phosphorus atom is bonded to two hydrogen atoms and two oxygen atoms. acs.orgwikipedia.orgdrugbank.com In aqueous solutions, the salt completely dissociates into the sodium cation (Na⁺) and the hypophosphite anion (H₂PO₂⁻). nih.gov The compound is typically encountered as a monohydrate (NaH₂PO₂·H₂O), which presents as odorless, white crystals that are soluble in water and readily absorb moisture from the air. wikipedia.orgatamanchemicals.comsciencemadness.org
| Identifier | Value |
|---|---|
| IUPAC Name | Sodium phosphinate wikipedia.org |
| Common Name | Sodium hypophosphite mekongchem.com |
| Chemical Formula | NaH₂PO₂ (anhydrous) | NaH₂PO₂·H₂O (monohydrate) mekongchem.com |
| CAS Number | 7681-53-0 (anhydrous) | 10039-56-2 (monohydrate) wikipedia.orgmekongchem.com |
| Synonyms | Sodium phosphinate, Phosphinic acid sodium salt, Hypophosphorous acid monosodium salt mekongchem.comnih.gov |
Historical Evolution of Phosphinate Chemistry Research
The history of phosphinate chemistry is linked to the discovery of phosphorus itself by Hennig Brandt in 1669 from urine. rsc.org However, hypophosphites gained specific attention much later. In 1857, Dr. J. Francis Churchill introduced hypophosphites into medicine, proposing them as a treatment for tuberculosis under the theory that they would increase oxygen in the tissues. rsc.orgwintzell-fried.com This led to the widespread use of preparations like "Fellows Compound Syrup of Hypophosphites," a tonic first marketed around 1864. baybottles.com Although the medicinal claims were later proven to be incorrect and the treatment vanished from textbooks, this period marked the initial significant application of hypophosphite salts. rsc.orgwintzell-fried.com
The focus of phosphinate research subsequently shifted from medicine to industrial chemistry. A pivotal development was the discovery of its utility as a powerful reducing agent. acs.org Early synthesis methods involved the reaction of white phosphorus with a hot aqueous solution of sodium hydroxide (B78521), a process that also produces the toxic gas phosphine (B1218219) as a byproduct. sciencemadness.orgguidechem.com This reductive capability became the basis for its primary modern application: electroless nickel plating, a process that allows for the coating of irregular surfaces with a durable nickel-phosphorus film. wikipedia.orgatamanchemicals.com This transition from a purported medical cure to a key industrial chemical highlights the evolution of scientific understanding and application of phosphinate compounds.
Current Academic Significance of Phosphinate Compounds in Chemical Sciences
The academic and industrial importance of sodium phosphinate today is primarily centered on its potent and versatile reducing properties. acs.org It is a key player in materials science, synthetic chemistry, and environmental applications.
Key Research and Application Areas:
Electroless Nickel Plating: This remains the main industrial application. wikipedia.org Sodium phosphinate acts as the reducing agent in solution to deposit a nickel-phosphorus alloy onto metal or activated plastic substrates. wikipedia.orgchemiis.com This method, known as the Electroless Nickel (EN) process, is crucial for creating uniform, corrosion-resistant, and hard coatings for components in the automotive, aviation, and electronics industries. atamanchemicals.comchemiis.comaquabond.ca The resulting nickel deposit can contain up to 15% phosphorus. wikipedia.orgatamanchemicals.com
Reducing Agent in Chemical Synthesis: Sodium phosphinate is increasingly valued as a "green," stable, and inexpensive phosphorus source. mdpi.com It offers a safer and more atom-economical alternative to hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) for creating phosphorus-carbon bonds. acs.org Its utility is demonstrated in transition metal-catalyzed cross-coupling and hydrophosphinylation reactions. acs.org Recent studies have shown its effectiveness in the synthesis of specialized organophosphorus compounds like β-hydroxyhydrophosphonic acids and diarylphosphinates. mdpi.comthieme-connect.com
Polymer Chemistry: The compound serves as a polymerization catalyst, especially for polymers based on acrylic acid. atamanchemicals.comaquabond.ca It is also used as a heat stabilizer for polymers during high-temperature processing like extrusion. atamanchemicals.comatamanchemicals.com
Flame Retardants: Sodium phosphinate is used in the preparation of flame retardants. atamanchemicals.comaquabond.ca Organophosphorus compounds derived from phosphinates are being developed for high-temperature polymers like polyesters and polyamides. taylorandfrancis.com
Water Treatment: It is employed in water treatment processes to reduce the concentration of heavy metal ions, such as nickel, copper, and iron, in industrial wastewater before discharge. atamanchemicals.comchemiis.comaquabond.ca
| Application Area | Chemical Principle / Role of Sodium Phosphinate | Significance |
|---|---|---|
| Electroless Plating | Acts as a reducing agent, reducing Ni²⁺ ions to metallic nickel (Ni⁰). wikipedia.orgchemiis.com | Creates durable, corrosion-resistant nickel-phosphorus coatings on complex surfaces. wikipedia.org |
| Organophosphorus Synthesis | Serves as a stable, non-toxic P-source for forming P-C bonds via catalysis. acs.orgmdpi.com | Provides a "green" and safer alternative to traditional phosphorus reagents like PCl₃. acs.org |
| Polymerization | Functions as a catalyst and a thermal stabilizer. atamanchemicals.comaquabond.ca | Improves reaction rates and prevents degradation of polymers during processing. atamanchemicals.com |
| Water Treatment | Reduces dissolved metal ions to facilitate their removal from wastewater. chemiis.comaquabond.ca | Aids in environmental remediation of industrial effluent. atamanchemicals.com |
Methodological Approaches to Studying Phosphinate Reactivity and Synthesis
Understanding the chemical behavior and developing efficient production methods for sodium phosphinate relies on a combination of established industrial processes and advanced analytical techniques.
Synthesis Methodologies: The traditional and most common method for producing sodium hypophosphite involves reacting yellow phosphorus with a hot solution of sodium hydroxide and lime. atamanchemicals.comguidechem.com This reaction must be carefully controlled as it cogenerates phosphine (PH₃), a highly toxic and spontaneously flammable gas. sciencemadness.orgguidechem.com More contemporary synthetic approaches leverage sodium phosphinate as a starting material. These include palladium-catalyzed reactions that efficiently create new carbon-phosphorus bonds, a cornerstone of modern organophosphorus chemistry. acs.orgmdpi.com Such methods are often developed with the principles of green chemistry in mind, aiming to reduce waste and avoid hazardous materials. mdpi.comeurekalert.org
Analytical and Characterization Techniques: A suite of analytical methods is employed to study phosphinate compounds, confirm their structure, and monitor their reactions.
| Technique | Purpose in Phosphinate Research |
|---|---|
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | The most powerful tool for characterizing organophosphorus compounds. It provides detailed information about the chemical environment of the phosphorus nucleus, allowing for the identification of phosphinates, phosphonates, and other phosphorus species in a mixture without complex separation. wpmucdn.combeilstein-journals.org |
| High-Performance Liquid Chromatography (HPLC) | Used to separate and quantify phosphonates and related compounds in various matrices, such as environmental water samples. nih.gov Often coupled with mass spectrometry (LC-MS/MS) and may require derivatization of the analyte to enhance detection sensitivity. nih.gov |
| Infrared (IR) Spectroscopy | Used for the characterization of synthesized compounds by identifying functional groups present in the molecule. researchgate.net |
| Ion Chromatography (IC) | A widely used technique for measuring the concentration of various ions, including phosphate (B84403) and related anions, in samples. olympianwatertesting.commdpi.com |
| X-ray Diffraction | Determines the precise three-dimensional crystal structure of solid compounds, including synthesized phosphinate complexes. researchgate.net |
These methodological approaches, from large-scale synthesis to precise spectroscopic analysis, are essential for advancing the fundamental understanding and application of sodium phosphinate in the chemical sciences.
Structure
2D Structure
Properties
Molecular Formula |
H2NaO4P |
|---|---|
Molecular Weight |
119.959 g/mol |
IUPAC Name |
sodium;bis(16O)(oxidanyl)phosphinate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;1+0,2+0,3+0,4+0 |
InChI Key |
AJPJDKMHJJGVTQ-HSUBZZBUSA-M |
Isomeric SMILES |
[16OH]P(=[16O])([16OH])[16O-].[Na+] |
Canonical SMILES |
OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phosphinate Compounds
Innovative Strategies for Phosphorus-Carbon Bond Formation
The creation of the phosphorus-carbon (P-C) bond is the cornerstone of organophosphorus chemistry. Modern advancements have moved beyond classical methods, introducing sophisticated strategies that offer greater control, efficiency, and functional group tolerance. These innovations primarily involve transition metal catalysis and radical reactions, which enable the use of stable phosphorus sources like sodium hypophosphite for the construction of complex phosphinate derivatives.
Transition metal catalysis has revolutionized the formation of P-C bonds, providing mild and efficient pathways that were previously inaccessible. Palladium and nickel complexes, in particular, have proven to be exceptionally effective in activating the P-H bonds of hypophosphite derivatives for coupling with various organic electrophiles.
A significant breakthrough has been the development of a one-pot, palladium-catalyzed synthesis of diarylphosphinates from aryl halides, alcohols, and sodium hypophosphite. mdpi.com This multi-component reaction strategy is highly efficient, forming two new P-C bonds and one P-O bond in a single operation. mdpi.com The process demonstrates excellent functional group tolerance and provides a direct route to a wide array of diarylphosphinates in moderate to excellent yields. nih.govresearchgate.net
The reaction is typically catalyzed by a palladium complex, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a base. researchgate.net A proposed mechanism suggests that sodium hypophosphite first reduces the Pd(II) catalyst to the active Pd(0) species. mdpi.com The Pd(0) then undergoes oxidative addition with an aryl halide to form an arylpalladium(II) intermediate. Subsequent steps involving the phosphorus source and alcohol lead to the final diarylphosphinate product. mdpi.com
Table 1: Palladium-Catalyzed Synthesis of Diarylphosphinates - Substrate Scope This table illustrates the versatility of the palladium-catalyzed reaction with various aryl halides and alcohols, showcasing the yields obtained for the corresponding diarylphosphinate products.
| Aryl Halide (Ar-X) | Alcohol (R-OH) | Product | Yield (%) |
| 4-Bromotoluene | Methanol | Methyl bis(4-methylphenyl)phosphinate | 83% |
| 4-Bromoanisole | Methanol | Methyl bis(4-methoxyphenyl)phosphinate | 81% |
| 4-Bromobenzonitrile | Methanol | Methyl bis(4-cyanophenyl)phosphinate | 75% |
| 1-Bromo-4-(trifluoromethyl)benzene | Methanol | Methyl bis(4-(trifluoromethyl)phenyl)phosphinate | 71% |
| 1-Bromonaphthalene | Methanol | Methyl di(naphthalen-1-yl)phosphinate | 65% |
| 4-Bromotoluene | Ethanol | Ethyl bis(4-methylphenyl)phosphinate | 78% |
| 4-Bromotoluene | Isopropanol | Isopropyl bis(4-methylphenyl)phosphinate | 72% |
| Data synthesized from research findings. researchgate.net |
Another innovative strategy is the nickel-catalyzed hydrophosphonylation of alkynes, which utilizes sodium hypophosphite as the direct phosphorus source to generate valuable H-phosphinates. acs.orgnih.gov This method stands in contrast to traditional approaches that often rely on the highly polluting and energy-intensive reagent, phosphorus trichloride (B1173362). acs.orgacs.org The nickel-catalyzed transformation is achieved as a multicomponent reaction at room temperature, making it a mild and environmentally friendly alternative. nih.govacs.org
The resulting H-phosphinate products are versatile intermediates that can be readily converted into a diverse range of other phosphinate derivatives, including those with new P-C, P-S, P-N, P-Se, and P-O bonds. acs.orgnih.gov This two-step approach, involving the initial hydrophosphonylation followed by diversification, provides a complementary and flexible method for synthesizing complex organophosphorus compounds. acs.org The reaction mechanism is believed to involve the in situ generation of a catalytically active nickel-hydride species that facilitates the addition of the phosphinate moiety across the alkyne triple bond.
Table 2: Nickel-Catalyzed Hydrophosphonylation of Alkynes with Sodium Hypophosphite This table shows the scope of the nickel-catalyzed reaction with different alkyne substrates, demonstrating the efficiency in forming various H-phosphinates.
| Alkyne | Product (H-Phosphinate) | Yield (%) |
| Phenylacetylene | (1-Phenylethenyl)phosphinic acid | 85% |
| 1-Octyne | (1-Hexylethenyl)phosphinic acid | 78% |
| 4-Ethynylanisole | [1-(4-Methoxyphenyl)ethenyl]phosphinic acid | 82% |
| 1-Ethynylcyclohexene | (1-Cyclohex-1-en-1-ylethenyl)phosphinic acid | 75% |
| Diphenylacetylene | (1,2-Diphenylethenyl)phosphinic acid | 92% |
| Data synthesized from research findings. nih.govacs.org |
Radical chemistry offers a powerful alternative to metal-catalyzed methods for P-C bond formation. P(O)-H compounds, including derivatives of sodium hypophosphite, are excellent precursors for generating phosphorus-centered radicals due to the relative ease of homolytic cleavage of the P-H bond. researchgate.net These radicals can then participate in a variety of addition reactions with unsaturated compounds.
A notable application of radical chemistry is the synthesis of 1,1-bis-H-phosphinates through the radical addition of sodium hypophosphite to terminal alkynes. nih.gov This reaction proceeds in good yield and offers a straightforward route to these novel compounds, which have significant potential as precursors for geminal bisphosphonates and other complex organophosphorus structures. nih.gov The reaction is typically initiated under conditions that promote the formation of a phosphinoyl radical from hypophosphite, which then adds twice to the terminal alkyne. A key advantage of this method is that the 1,1-bis-H-phosphinate products often precipitate from the reaction mixture, simplifying their purification. nih.gov
Modern synthetic chemistry is increasingly turning towards photo- and electrocatalytic methods to drive reactions under mild conditions. Photoelectrocatalysis, which combines light and electrical potential, represents a frontier in generating radicals for organic synthesis. While direct photoelectrocatalytic use of sodium hypophosphite is an emerging area, the principles are well-established through related photoredox and radical-initiated processes. oaepublish.com
Visible-light photoredox catalysis has proven to be a powerful tool for generating phosphorus-centered radicals from various P(O)-H compounds. oaepublish.com These radicals readily add to alkenes in an anti-Markovnikov fashion to produce alkylphosphinate derivatives. Similarly, chemically initiated radical reactions, for instance using peroxide initiators, can effectively synthesize sodium alkyl phosphinates from α-olefins and sodium hypophosphite in high yields. google.com These methods demonstrate the feasibility of generating alkylphosphinate derivatives via radical pathways, paving the way for the development of more advanced photoelectrocatalytic systems that offer enhanced control and sustainability.
Table 3: Synthesis of Alkylphosphinates via Radical Addition to Alkenes This table exemplifies the types of alkylphosphinate salts that can be synthesized through the radical-initiated addition of sodium hypophosphite to various olefins.
| Alkene | Initiator Type | Product (Sodium Alkylphosphinate) | Yield (%) |
| 1-Octene | Peroxide | Sodium octylphosphinate | >90% |
| Cyclohexene | Peroxide | Sodium cyclohexylphosphinate | 80% |
| 1-Hexadecene | Peroxide | Sodium hexadecylphosphinate | >90% |
| 1-Octadecene | Peroxide | Sodium octadecylphosphinate | >90% |
| Data synthesized from research findings. google.com |
Stereoselective and Asymmetric Synthesis of P-Chiral Phosphinates
The creation of stereogenic phosphorus centers, or P-chiral compounds, is a formidable challenge in synthetic chemistry. The catalytic, stereocontrolled synthesis of these centers is particularly difficult and has traditionally relied on stoichiometric auxiliaries or resolution techniques. nih.gov P-chiral phosphine (B1218219) oxides and their derivatives are valuable structures with significant applications in medicinal chemistry, organic synthesis, and materials science. sioc-journal.cn Recent progress has been made in the catalytic asymmetric construction of these scaffolds through strategies like desymmetrization of prochiral phosphine oxides and kinetic resolution. sioc-journal.cn
Molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has emerged as a powerful method for producing enantiomerically enriched P-stereogenic phosphinates and phosphine oxides, achieving up to 98% enantiomeric excess (ee). nih.gov This approach represents a novel route for inducing chirality at a heteroatom and highlights the influence of reactant structure and catalyst choice on enantiocontrol. nih.gov Another innovative strategy involves the palladium-catalyzed asymmetric cyclization of diaryl 2-bromo arylphosphonates, which yields P-chiral biaryl phosphonates with high yields and good enantioselectivities. rsc.org
Employment of Chiral Auxiliaries and Menthyl Phosphinate Approaches
Chiral auxiliaries are instrumental in the asymmetric synthesis of P-chiral compounds. researchgate.net These auxiliaries are covalently bonded to the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. proquest.com While effective, this method requires a stoichiometric amount of the auxiliary. proquest.com Commonly used chiral auxiliaries include derivatives of readily available and inexpensive alcohols like TADDOL, BINOL, and menthol. rsc.org
The menthyl phosphinate approach, in particular, has become a versatile strategy for synthesizing a wide range of P-stereogenic compounds. rsc.orgrsc.org Easily prepared menthyl phosphinates of high diastereoisomeric purity serve as key intermediates. rsc.orgrsc.org This method avoids the use of phosphorus trichloride, Grignard reagents, and complex cryogenic crystallizations, offering a more general and accessible route that had been nearly abandoned for decades due to a lack of generality. rsc.orgresearchgate.net For instance, menthyl phenyl-H-phosphinate is a widely used intermediate, though its synthesis in high diastereomeric purity can be challenging. rsc.org Modern protocols have improved the synthesis, allowing for the preparation of various disubstituted menthyl phosphinate esters. researchgate.net
The stereoselective substitution reaction of P-chirogenic phosphinates bearing a binaphthyl group (a chiral auxiliary) with lithium alkoxides provides another route to P-chirogenic phosphinates with high enantiomeric ratios. nih.gov This transesterification proceeds with an inversion of the absolute configuration at the phosphorus atom. nih.gov
Diastereoselective Alkylations of Phosphorus-Stabilized Carbanions
The alkylation of carbanions stabilized by a phosphorus group is a key carbon-carbon bond-forming reaction. When the phosphorus-based reagent contains a chiral auxiliary, these alkylations can proceed with high diastereoselectivity. cdnsciencepub.com A systematic study on the diastereoselective alkylation of anions derived from racemic N-substituted P-alkyl-1,3,2-diazaphosphorinane 2-oxides demonstrated that the choice of N-substituent significantly influences the stereochemical outcome. cdnsciencepub.comcdnsciencepub.com For example, high diastereoselectivity was achieved in the methylation of a P-benzyl anion with an N-neopentyl derivative and in the benzylation of a P-ethyl anion with the same N-neopentyl auxiliary. cdnsciencepub.comcdnsciencepub.com
The stereoselectivity of these alkylations is dependent on several factors, including the ring substitution pattern of the chiral auxiliary, the base used for deprotonation, the solvent, the nature of the electrophile, and the enantiomeric composition of the starting material. acs.org The use of anions from 6-substituted 2-benzyl-3-tert-butyl-1,3,2-oxazaphosphorinanes has been explored, showing that the stereochemical outcome can be predicted using a chelation-control model. acs.org Furthermore, the deprotonation of various H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) followed by alkylation with a range of electrophiles provides moderate to good yields of the desired products. organic-chemistry.org
Esterification and Amidation of Phosphinic Acids
The derivatization of phosphinic acids into esters and amides is a fundamental transformation in organophosphorus chemistry. These derivatives are important as synthetic intermediates and as final products with specific biological or material properties.
Microwave-Promoted Direct Derivatizations
Direct esterification of phosphinic acids with alcohols is notoriously difficult under conventional thermal conditions. nih.gov However, the use of microwave (MW) irradiation has been shown to successfully promote this reaction. nih.gov This effect is not justified by thermodynamic or kinetic data from quantum chemical calculations, which show no driving force and high activation enthalpies for the reaction under thermal conditions, suggesting the unique potential of microwave technology in phosphinate synthesis. nih.gov The MW-assisted esterifications are often irreversible, which may be due to the hydrophobic medium created by the long-chain alcohol and the resulting phosphinic ester. nih.gov
This microwave-assisted direct esterification has been successfully applied to various phosphinic acids, including phenyl-H-phosphinic acid, and can be translated from batch to continuous flow operations for improved productivity. mdpi.comnih.gov The process can be further enhanced by the use of ionic liquids (ILs) as additives or catalysts, which can have a beneficial effect on the reaction outcome. mdpi.comnih.gov For instance, the esterification of phenyl-H-phosphinic acid with various alcohols at 160–200 °C under microwave irradiation provides good yields (73–90%). mdpi.comnih.gov While esterification is successful, direct amidation of phosphinic acids remains challenging even with microwave assistance. nih.gov
| Phosphinic Acid | Alcohol/Phenol | Conditions | Yield (%) | Reference |
| Phenyl-H-phosphinic acid | C3-C5, C8 alcohols | MW, 160–200 °C | 73-90 | mdpi.com |
| 1-Hydroxy-3-phospholene oxide | Various alcohols | MW, 180–235 °C | 71-95 | nih.gov |
| Cyclic Phosphinic Acids | Butanol | MW, 220 °C, 10% [bmim][PF6], 1h | 89 | nih.gov |
| Phenyl-H-phosphinic acid | Phenols | MW, IL-catalysis | Good | nih.gov |
| Diphenylphosphinic acid | Various alcohols | MW, IL-catalysis | Efficient | nih.gov |
Activation Agent-Mediated Esterification Protocols
To overcome the low reactivity of phosphinic acids, various activation agents can be employed to facilitate esterification. One common strategy involves the chlorination of phosphonic monoesters using reagents like thionyl chloride or oxalyl chloride to form more reactive phosphonochloridates. mdpi.com However, these reagents can be harsh and incompatible with sensitive functional groups. nih.gov
A milder approach involves the use of silylating agents. For instance, the synthesis of phosphinic pseudopeptides can be achieved through the Michael addition of phenyl phosphinic acid to acrylates, where activation with trimethylsilyl (B98337) chloride (TMSCl) in the presence of triethylamine (B128534) (TEA) provides high yields under mild conditions. nih.gov Hexamethyldisilazane (HMDS) can also be used as an activation agent, though it may lead to the formation of byproducts. nih.gov Another method involves the use of carbodiimide (B86325) coupling reagents in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester of the phosphinic acid, which can then react with a nucleophile. nih.gov
Sustainable and Green Chemistry Approaches in Phosphinate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. rsc.orgchemeurope.com This is particularly relevant as phosphorus is considered a critical raw material by the EU, making its efficient use and recycling paramount. chemeurope.comsciencedaily.comrsc.org
Green methods for phosphonate (B1237965) and phosphinate synthesis include solvent-free reactions, the use of ultrasound or microwave irradiation to improve energy efficiency, and the development of catalyst-free syntheses. rsc.org For example, microwave-assisted synthesis is considered a green technique due to its efficiency and reduced reaction times. nih.gov Mechanochemical synthesis, which involves reactions in the solid state with little to no solvent, is another promising green alternative to conventional solution-based methods. mdpi.com
Utilization of Sodium Hypophosphite as a Phosphorus Source Alternative to PCl₃
The vast majority of compounds featuring a phosphorus-carbon bond have historically been manufactured using phosphorus trichloride (PCl₃) as a key intermediate. researchgate.netacs.org This traditional pathway, however, presents several significant disadvantages. The synthesis of PCl₃ requires elemental phosphorus and chlorine, and the processes are often energy-intensive. researchgate.netnih.gov Furthermore, PCl₃ itself is a toxic and moisture-sensitive material, and its use in subsequent reactions can generate substantial amounts of halide salts and other environmentally harmful waste. nih.govmdpi.com
In response to these challenges, sodium hypophosphite (NaH₂PO₂), a compound which can be referred to systematically as sodium;bis(¹⁶O)(oxidanyl)phosphinate, has emerged as a promising alternative phosphorus source. mdpi.com It is recognized as a green, safe, stable, and cost-effective reagent. mdpi.com Its application in organophosphorus synthesis is more step-economical and significantly reduces both financial and environmental costs. researchgate.netmdpi.com Compared to other potential PCl₃ surrogates, hypophosphorous derivatives like sodium hypophosphite offer improved stability, lower toxicity, higher solubility, and better atom economy. acs.orgnih.gov
Researchers have developed several innovative methodologies that leverage sodium hypophosphite to bypass PCl₃-based routes:
Palladium-Catalyzed Cross-Coupling: A facile and efficient method for synthesizing diarylphosphinates from alcohols and aryl halides has been developed using sodium hypophosphite as the phosphorus source. mdpi.com This palladium-catalyzed multi-component reaction enables the simultaneous construction of two carbon-phosphine bonds and one oxygen-phosphine bond with high functional group tolerance. mdpi.com
Nickel-Catalyzed Hydrophosphonylation: A nickel-catalyzed, multi-component reaction allows for the direct hydrophosphonylation of alkynes using sodium hypophosphite at room temperature. acs.org This method provides H-phosphinate products that are valuable intermediates, readily converted into a diverse range of phosphinate derivatives bearing new P–C, P–S, P–N, P–Se, and P–O bonds. acs.org
Radical Reactions with Alkynes: The radical addition of sodium hypophosphite to terminal alkynes at room temperature yields 1-alkyl-1,1-bis-H-phosphinates. nih.gov This reaction proceeds under mild conditions, initiated by a trialkylborane (R₃B) and air, with the product salts precipitating directly from the reaction mixture, which simplifies purification. nih.gov
Table 1: Radical Addition of Sodium Hypophosphite to 1-Hexyne This table presents data on the synthesis of sodium 1-hexyl-1,1-bis-H-phosphinate under various reaction conditions, adapted from research findings. nih.gov
| Entry | Alkyne/NaH₂PO₂ Ratio | Et₃B (equiv) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 1:1 | 0.3 | Methanol | 24 | 20 |
| 2 | 1:2 | 0.3 | Methanol | 24 | 41 |
| 3 | 1:3 | 0.3 | Methanol | 24 | 48 |
| 4 | 1:2 | 0.3 | Ethanol | 24 | 40 |
| 5 | 1:2 | 0.3 | Isopropanol | 24 | 25 |
Atom-Economical and Energy-Efficient Synthetic Routes
Green chemistry principles emphasize the importance of atom economy and energy efficiency in the design of chemical syntheses. sciencedaily.com An atom-economical reaction maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Energy-efficient routes operate under mild conditions, such as ambient temperature and pressure, or utilize alternative energy sources like microwave irradiation or ultrasound to reduce energy consumption. rsc.orgresearchgate.net
Atom-Economical Syntheses: Several strategies have been developed to improve the atom economy of phosphinate synthesis.
Multi-component Reactions: As mentioned previously, the palladium-catalyzed synthesis of diarylphosphinates from sodium hypophosphite, an alcohol, and an aryl halide is a multi-component reaction that constructs several bonds in a single operation, representing an inherently atom-economical approach. mdpi.com
Catalytic Cross-Coupling Reactions: The palladium-catalyzed cross-coupling of triarylbismuths with various P(O)-H compounds, including H-phosphinates, provides a highly efficient route to arylphosphinates. organic-chemistry.orgorganic-chemistry.org This method is noted for its high atom economy, operational simplicity, and good to high yields, proceeding smoothly without the need to exclude moisture or air. organic-chemistry.orgorganic-chemistry.org
Recycling Phosphorus Reagents: A one-pot method for preparing secondary phosphines involves the sequential reaction of a recyclable phosphorus atom donor reagent with two Grignard reagents. nih.gov This approach demonstrates high atom economy as the phosphorus-containing byproduct can be recovered and reused. nih.gov
Energy-Efficient Syntheses: Reducing the energy footprint of chemical synthesis is a key goal of green chemistry.
Mild Reaction Conditions: The development of synthetic methods that proceed at room temperature offers significant energy savings. The radical addition of sodium hypophosphite to alkynes and the nickel-catalyzed hydrophosphonylation are prime examples of energy-efficient processes that avoid harsh heating. acs.orgnih.gov
Microwave-Assisted Synthesis: Microwave (MW) irradiation has become an important tool in organic synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net MW-assisted direct esterification of phosphinic acids with alcohols provides a more energy-efficient route to phosphinate esters, although it may require high temperatures for short durations. researchgate.net
Table 2: Microwave-Assisted Direct Esterification of 1-hydroxy-3,4-dimethylphospholane oxide This table shows the yield for the synthesis of various phosphinate esters via microwave-assisted direct esterification, adapted from published research. researchgate.net
| Entry | Alcohol (ROH) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | n-Butanol | 8a | 4 | 235 | 60 |
| 2 | n-Pentanol | 8b | 4 | 235 | 56 |
| 3 | Isopentyl alcohol | 8c | 4.5 | 230 | 72 |
| 4 | n-Octanol | 8d | 5 | 220 | 50 |
| 5 | Isooctyl alcohol | 8e | 5 | 220 | 66 |
The ongoing development of these advanced synthetic methodologies, which prioritize alternatives to hazardous reagents and embrace principles of atom economy and energy efficiency, is transforming the field of organophosphorus chemistry. acs.orgsciencedaily.com
Chemical Reactivity and Mechanistic Investigations of Phosphinate Species
Mechanisms of Phospho Group Transfer from Phosphinate Esters
Phosphoryl transfer reactions are fundamental in biological chemistry, and the study of phosphinate esters provides valuable insights into these mechanisms. ingentaconnect.com These reactions can proceed through several limiting pathways, the prevalence of which depends on factors like the substrate structure, the nucleophile's nature, and the reaction conditions. thieme-connect.de
The transfer of a phospho group from an ester can follow three primary mechanistic routes. ingentaconnect.comfrontiersin.org
Associative (AN+DN) Pathway: This is a stepwise, addition-elimination mechanism. It involves the initial attack of a nucleophile on the phosphorus center to form a pentacoordinate phosphorane intermediate. ingentaconnect.comnih.gov This intermediate then breaks down in a subsequent step, expelling the leaving group. ingentaconnect.com The formation or decomposition of this phosphorane intermediate can be the rate-limiting step. frontiersin.org This pathway is analogous to the addition-elimination mechanism at a carbonyl carbon. thieme-connect.de
Concerted (ANDN) Pathway: This is a one-step, SN2-like mechanism. frontiersin.org It involves the simultaneous formation of the bond between the nucleophile and the phosphorus atom and the cleavage of the bond to the leaving group. nih.govlibretexts.org This pathway proceeds through a single trigonal bipyramidal transition state without the formation of a stable intermediate. thieme-connect.delibretexts.org In the absence of specific structural constraints, the reactions of phosphate (B84403) diester substrates typically occur via this concerted SN2(P)-type mechanism. frontiersin.org
Dissociative (DN+AN) Pathway: This is a stepwise, SN1-type mechanism. ingentaconnect.com The substrate first undergoes a rate-limiting ionization to generate a highly reactive, trigonal metaphosphate-like intermediate. This intermediate is then rapidly attacked by a nucleophile to form the final product. ingentaconnect.comfrontiersin.org
The specific pathway taken is influenced by the electronic and steric properties of the ester, the leaving group, and the attacking nucleophile. thieme-connect.de For instance, studies on phosphate monoesters show that with very good leaving groups, dianions react faster than their corresponding monoanions, often via a dissociative mechanism involving a metaphosphate intermediate. frontiersin.org As the leaving group becomes poorer (higher pKₐ), the hydrolysis of monoanions becomes faster. frontiersin.org
Nucleophilic catalysis can significantly alter the reactivity of phosphinate esters by providing an alternative, lower-energy reaction pathway. However, the effectiveness of nucleophilic catalysis is highly dependent on the reaction mechanism.
Reactions that proceed through a dissociative (DN+AN) mechanism, such as the reaction of p-nitrophenyl phosphate dianion, are generally not subject to catalysis by added amine nucleophiles. frontiersin.org This is because the rate-determining step is the unimolecular formation of the metaphosphate intermediate, with the nucleophile only participating in a subsequent, fast step. frontiersin.org
Conversely, for reactions following associative or concerted pathways, the nucleophile is involved in the rate-determining step, and its nature can profoundly impact the reaction rate. thieme-connect.delibretexts.org Studies on the hydrolysis of a nerve agent simulant, dimethyl p-nitrophenyl phosphate (DMNP), demonstrated that N-containing nucleophiles can act as effective catalysts. acs.org The hydrolysis of DMNP, which has a good leaving group, proceeds via cleavage of the P-OAr bond, and its rate is significantly enhanced by these catalysts. acs.org The reaction mechanism can sometimes involve a side reaction where the nucleophile attacks the carbon of the methyl group (an SN2 reaction), leading to different products. acs.org The strength and concentration of competing nucleophiles can affect the distribution of the final products. libretexts.org
Hydrolysis and Solvolysis of Phosphinate Esters
The hydrolysis of phosphinate esters to their corresponding phosphinic acids is a key transformation. nih.gov This process can be achieved under both acidic and basic conditions, typically involving a nucleophilic attack on the phosphorus atom of the P=O group, leading to P-O bond cleavage. nih.gov
Acidic Hydrolysis: The acid-catalyzed hydrolysis of phosphinate esters often proceeds via an AAc2 mechanism, where water is involved in the rate-determining step and P-O bond cleavage occurs. nih.gov However, in some cases, particularly with methyl esters, a rare AAl2 mechanism (C-O bond cleavage) has been observed. nih.gov Studies on methyl methyl-arylphosphinates at various perchloric acid concentrations showed an optimal rate at 6-7 M acid, with the rate decreasing at higher concentrations. nih.gov Similarly, the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) displayed a maximum rate at 1.5 M HClO₄, with acidic inhibition observed in more concentrated solutions. nih.gov
Alkaline Hydrolysis: Base-catalyzed hydrolysis (saponification) is a common method for cleaving phosphinate esters. nih.govlibretexts.org The reaction typically involves a nucleophilic acyl substitution pathway where a hydroxide (B78521) ion attacks the ester carbonyl group, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com This is followed by the elimination of an alkoxide ion. masterorganicchemistry.com The rate of alkaline hydrolysis is significantly influenced by steric hindrance. An increase in the steric bulk of the alkyl groups on the phosphorus atom dramatically decreases the reaction rate. nih.govmdpi.com
The following table presents the relative rate constants for the alkaline hydrolysis of various ethyl dialkylphosphinates, illustrating the profound impact of steric effects.
| Compound | Temperature (°C) | Relative Rate Constant | Reference |
| Ethyl diethylphosphinate | 70 | 260 | mdpi.com |
| Ethyl diisopropylphosphinate | 120 | 41 | mdpi.com |
| Ethyl di-tert-butylphosphinate | 120 | 0.08 | mdpi.com |
This interactive table summarizes the significant decrease in reaction rate with increasing steric hindrance around the phosphorus center during alkaline hydrolysis.
It was noted that ethyl di-tert-butylphosphinate hydrolyzes 500 times slower than ethyl diisopropylphosphinate, highlighting the dominance of steric factors in this reaction. nih.gov
Solvent properties play a critical role in the solvolysis of phosphinate esters, influencing not only the reaction rates but also the operative mechanism. frontiersin.orgresearchgate.net Changes in solvent from water to less polar environments can have significant consequences for the stability of the ground and transition states. researchgate.net
The solvolysis rates of isobutyl fluoroformate, for example, increase with higher water content in mixed solvents, indicating acceleration by solvents with greater ionizing power. nih.gov Polar protic solvents are particularly effective at accelerating reactions that proceed via an ionization pathway (SN1-like or dissociative) because their large dipole moment helps to stabilize the charged intermediate, such as a carbocation or a metaphosphate. frontiersin.orglibretexts.org
A dramatic example of solvent effects is the change in mechanism for the solvolysis of a phosphate monoester dianion. In water, the reaction proceeds via a concerted ANDN mechanism. However, in less polar solvents like tert-butyl alcohol and tert-amyl alcohol, the mechanism shifts to a dissociative DN + AN pathway. frontiersin.org This shift is reflected in the activation entropy, which changes from 3.5 e.u. in water to 24.5 and 23.0 e.u. in tert-butyl alcohol and tert-amyl alcohol, respectively, consistent with a more disordered, unimolecular transition state. frontiersin.org The rates of hydrolysis for some phosphate diesters have been observed to increase by factors as large as 2 x 10⁹ when changing the solvent from water to non-polar aprotic solvents like cyclohexane. frontiersin.org
Redox Chemistry of the Phosphinate Anion
The phosphinate anion, [H₂PO₂]⁻, also known as hypophosphite, is the conjugate base of hypophosphorous acid and is a key species in the redox chemistry of phosphorus. nucleos.comwikipedia.org While phosphorus is most commonly found in the +5 oxidation state (as phosphate), lower oxidation states are known to exist and participate in important chemical and biogeochemical cycles. pnas.org
Oxidation: The phosphinate anion is a well-known reducing agent. nucleos.comwikipedia.org It is thermodynamically unstable and can be oxidized to phosphite (B83602) ([HPO₃]²⁻) and subsequently to phosphate ([PO₄]³⁻). nucleos.comutl.pt This property is utilized in applications such as electroless nickel plating, where hypophosphite reduces Ni²⁺ ions to metallic nickel. wikipedia.org The oxidation of hypophosphite can be achieved through various methods:
Advanced Oxidation Processes: A UV/H₂O₂ process can effectively oxidize hypophosphite and phosphite to phosphate. tandfonline.comtandfonline.com This method relies on the generation of highly reactive hydroxyl radicals (·OH) from the photolysis of hydrogen peroxide. tandfonline.com The process is effective over a wide pH range (5-11). tandfonline.com
Catalytic Oxidation: The oxidation of hypophosphite to phosphite can be catalyzed by various materials, including boron-nickel compounds, boron-cobalt compounds, and metallic palladium. google.com
Electrochemical Oxidation: Cyclic voltammetry studies show that the hypophosphite ion can be electrochemically oxidized to the phosphite ion. utl.ptias.ac.in The oxidation potential is influenced by factors such as temperature and the presence of other components in the solution. ias.ac.in
Reduction: While phosphinate itself is a reducing agent, the reduction of related P(V) species like phosphine (B1218219) oxides to P(III) phosphines is a significant transformation in organophosphorus chemistry. organic-chemistry.org This reduction is the reverse of phosphine oxidation and can be accomplished using various reducing agents, such as silanes in the presence of catalysts. organic-chemistry.org
Disproportionation: Upon heating, the hypophosphite ion is thermodynamically unstable and can undergo disproportionation, a reaction where it is simultaneously oxidized and reduced, yielding phosphine (PH₃, P³⁻) and a phosphate salt (P⁵⁺). nucleos.com 2 [H₂PO₂]⁻ → PH₃ + [HPO₄]²⁻ nucleos.com
This redox chemistry highlights the versatility of the phosphinate anion, acting as a crucial intermediate in both industrial processes and natural phosphorus cycles. wikipedia.orgnih.gov
Interactions with Other Chemical Entities
Sodium hypophosphite is a strong reducing agent and exhibits significant reactivity with oxidizing agents. This reactivity can lead to instability and potentially hazardous situations. It is known to react explosively when triturated with strong oxidizing agents such as chlorates. nih.gov Due to this, it is recommended that sodium hypophosphite be stored in a cool, dry place, isolated from oxidizing materials. atamanchemicals.comchemiis.com
While it can be difficult to react with many oxidizers without the presence of a catalyst, its significant reduction potential makes it a potent reactant under the right conditions. researchgate.netect-journal.kz For instance, it can be oxidized by oxygen in alcoholic solutions in the presence of iron(III) chloride. researchgate.netect-journal.kz
The chemical reactivity of sodium hypophosphite is profoundly influenced by the presence of metal ions and catalysts. This is most prominently demonstrated in its application in electroless plating, particularly for nickel. atamanchemicals.comwikipedia.orgaquabond.ca In this auto-catalytic process, sodium hypophosphite reduces nickel ions (Ni²⁺) from a solution to form a metallic nickel-phosphorus alloy coating on a substrate. wikipedia.orgatamanchemicals.com The phosphorus content in the resulting deposit can be as high as 15%. wikipedia.orgaquabond.ca
The process can be applied to various substrates, including metals, plastics, and ceramics. atamanchemicals.com For non-metallic substrates like plastics, the surface must first be activated with fine particles of a catalyst, typically palladium, to initiate the reduction process. wikipedia.orgatamanchemicals.com
The catalytic reduction is not limited to nickel. Sodium hypophosphite is also used to catalytically reduce other noble metal ions such as platinum and palladium. nih.govresearchgate.net The mechanism in these catalytic processes often involves the binding of the metal ion to a catalytic surface or complex, facilitating the reduction by the hypophosphite. nih.gov
In addition to its role in plating, sodium hypophosphite's reactivity with metal ions is utilized in water treatment to reduce and remove metal ions like nickel, copper, and iron from industrial wastewater. aquabond.ca The reaction with copper(II) ions in an aqueous solution leads to the deposition of copper metal. quora.com
Kinetic and mechanistic studies on the oxidation of sodium hypophosphite in the presence of iron(III) in alcoholic solutions have shown a redox mechanism consisting of two main stages: the reduction of Fe(III) by hypophosphite and the subsequent reoxidation of the resulting Fe(II) by oxygen. researchgate.netect-journal.kz A proposed coordination mechanism suggests the formation of an intermediate alkoxyhypophosphite complex of Fe(III), which then undergoes an inner-sphere redox decomposition. researchgate.netect-journal.kz
| Reactant/Catalyst | Key Products/Outcome | Application/Context | Reference |
|---|---|---|---|
| Nickel Ions (Ni²⁺) | Nickel-Phosphorus (Ni-P) alloy | Electroless Nickel Plating | atamanchemicals.comwikipedia.orgaquabond.cataylorandfrancis.com |
| Palladium (Pd) | Activation of non-metallic substrates | Electroless Plating on Plastics | wikipedia.orgatamanchemicals.com |
| Platinum (Pt) and Palladium (Pd) Ions | Reduced Pt and Pd metals | Catalytic reduction of noble metals | nih.govresearchgate.net |
| Iron(III) Chloride (FeCl₃) | Reduction of Fe(III) to Fe(II), formation of dialkylphosphites | Catalytic oxidation in alcoholic solutions | researchgate.netect-journal.kz |
| Copper Sulfate (CuSO₄) | Deposition of Copper (Cu) metal | Reduction of copper ions | quora.com |
Advanced Academic Applications of Phosphinate Chemistry
Molecular Design of Enzyme Inhibitors and Biological Mimics
The structural and electronic similarity of the phosphinate group to other biologically significant moieties allows for the rational design of potent and specific enzyme inhibitors.
Phosphinates are highly effective mimics of the tetrahedral transition state of peptide bond hydrolysis. youtube.com Their geometry allows them to act as stable analogues of intermediates that are otherwise transient in biological reactions. This makes them powerful tools for studying enzyme mechanisms and for developing inhibitors. For example, phosphinate-based molecules have been designed as analogues of phosphate (B84403) di-esters, such as the anti-tumor agent perifosine, with the specific goal of creating compounds that are resistant to hydrolysis by metabolic enzymes. nih.gov
The substitution of a carbon or hydrogen atom for an oxygen atom in the phosphinate structure, compared to a phosphate, creates a more hydrolytically stable P-C or P-H bond, which is crucial for therapeutic applications. While structurally similar, phosphinates and their phosphonate (B1237965) counterparts can exhibit different inhibitory properties due to variations in charge distribution and steric factors. nih.gov
Phosphinate derivatives are recognized as potent inhibitors of aspartic proteases, a class of enzymes critical to the life cycle of viruses like HIV and involved in various human diseases. nih.govacs.org Aspartic proteases utilize a pair of aspartic acid residues in their active site to catalyze the cleavage of peptide bonds. youtube.comnih.gov The mechanism involves the activation of a water molecule that attacks the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate. nih.govyoutube.com
Phosphinate-based inhibitors are designed to mimic this tetrahedral transition state. nih.gov They bind tightly within the enzyme's active site, often forming strong hydrogen bonds with the catalytic aspartate dyad. nih.govacs.org Density functional theory calculations and molecular dynamics simulations have shown that the stability of the enzyme-inhibitor complex is significantly influenced by the hydrogen bonding pattern at the binding site. nih.govacs.org The phosphinate core is stable and does not undergo the cleavage that the natural substrate would, leading to effective and sustained inhibition of the enzyme. youtube.com
Comparative Binding Features in Aspartic Protease Inhibition
| Feature | Natural Substrate (Transition State) | Phosphinate Inhibitor | Significance |
|---|---|---|---|
| Geometry | Tetrahedral | Tetrahedral | Mimics the high-energy intermediate of the catalytic reaction. nih.gov |
| Stability | Transient | Stable to Hydrolysis | Prevents completion of the catalytic cycle, leading to inhibition. youtube.com |
| Binding Interaction | Hydrogen bonds with catalytic aspartates | Strong hydrogen bonds with catalytic aspartates | High binding affinity and potency. nih.govacs.org |
In the field of medicinal chemistry, particularly in the development of antiviral and anticancer agents, nucleoside analogues are of great interest. nih.gov These molecules often act by inhibiting DNA or RNA synthesis after being converted to their triphosphate form within the cell. nih.govpsu.edu However, natural DNA and RNA, with their phosphodiester backbones, are susceptible to cleavage by cellular enzymes called nucleases. core.ac.uk
To overcome this limitation, researchers have developed nucleoside analogues with modified backbones. Phosphinate-based DNA analogues, where the phosphodiester linkage is replaced by a phosphinate group, are being explored to create nuclease-resistant oligonucleotides. core.ac.uk The goal is to synthesize antisense therapies that can bind to messenger RNA (mRNA) to inhibit the expression of specific genes, for instance, in viral diseases or cancer, without being rapidly degraded. core.ac.uk While alternatives like phosphorothioates and methylphosphonates also offer nuclease resistance, they can sometimes exhibit lower binding affinity to their target mRNA. core.ac.uk Phosphinate analogues represent a continuing effort to develop stable and effective modulators of DNA synthesis. core.ac.uknih.gov
Functional Materials and Polymer Science
The reactivity and stability of organophosphorus compounds, including phosphinates, make them valuable components in the creation of functional materials with enhanced properties.
Organophosphorus compounds are increasingly used as flame retardant additives in polymers as alternatives to halogenated compounds, which have raised environmental and health concerns. aaqr.orgnih.govundark.org These phosphorus-based flame retardants are valued for their high thermal and hydrolytic stability, which is often conferred by the presence of a direct phosphorus-carbon (P-C) bond. nih.gov
The flame-retardant action of organophosphorus compounds is versatile, often occurring in both the solid and gas phases. nih.gov In the solid phase, during thermal decomposition of the polymer, they can form acidic species that promote the formation of a carbonaceous char layer on the material's surface. nih.gov This char acts as an insulating barrier, inhibiting heat transfer and preventing further oxidation of the polymer. nih.govnih.gov In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle. The specific mechanism and effectiveness depend on the structure of the organophosphorus compound and the polymer matrix it is incorporated into. nih.gov
Mechanisms of Organophosphorus Flame Retardants
| Phase | Mechanism of Action | Outcome |
|---|---|---|
| Condensed Phase (Solid) | Promotes cross-linking and char formation upon heating. nih.gov | Creates a protective, insulating surface layer that limits fuel and heat transfer. nih.gov |
| Gas Phase | Releases phosphorus-containing radicals (e.g., PO•). | Interrupts the radical chain reactions of combustion in the flame. nih.gov |
Phosphinate and phosphonate derivatives are increasingly used for the surface modification of materials to create organic-inorganic hybrids with tailored properties. d-nb.inforesearchgate.net These compounds can act as powerful anchoring groups, strongly attaching to metal oxide surfaces like titania, zirconia, and alumina (B75360) through the formation of stable M-O-P bonds. d-nb.inforesearchgate.net This capability is harnessed in applications such as creating anti-corrosion coatings, developing heterogeneous catalysts, and fabricating specialized optical devices. d-nb.infotaylorandfrancis.com
The modification can alter the surface properties of a material, for instance, by improving the biocompatibility of polymer implants or enhancing the dispersion of nanoparticles within a polymer matrix. researchgate.netmdpi.com By grafting a layer of phosphinate-containing molecules onto a surface, it is possible to control wetting behavior, chemical resistance, and adhesion. researchgate.net This approach offers a versatile method for engineering the interface between different materials to achieve desired functional outcomes. researchgate.net
Synthesis and Characterization of Phosphinate-Based Coordination Polymers and Metal-Organic Frameworks
The phosphinate group's ability to act as a versatile ligand is central to the construction of complex supramolecular structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are built by linking metal ions or clusters with organic ligands, and phosphinates offer diverse coordination modes, leading to a wide array of structural architectures.
Researchers have successfully synthesized and characterized numerous CPs and MOFs using phosphinate derivatives. For instance, reactions involving metal salts and various phosphinic acids have yielded CPs with distinct dimensionalities, from 1D chains to 2D layers and 3D frameworks. mdpi.comresearchgate.net The synthesis often occurs under solvothermal conditions, where the choice of solvent, temperature, and metal-to-ligand ratio dictates the final structure. mdpi.com
A variety of metal ions have been incorporated, including alkaline earth metals, transition metals, and lanthanides. mdpi.comnih.gov For example, the reaction of alkaline earth metal salts with diphenylphosphinic acid has been shown to produce linear chain coordination polymers. nih.gov Similarly, samarium(III) has been used with ferrocene-based phosphinic acid ligands to create a 2D coordination polymer. mdpi.com The resulting structures are meticulously characterized using techniques such as single-crystal X-ray diffraction (SCXRD), Fourier-transform infrared spectroscopy (FT-IR), and thermogravimetric analysis (TGA) to determine their crystal structure, bonding, and thermal stability. mdpi.comresearchgate.netnih.gov
The selection of the organic part of the phosphinic acid ligand plays a crucial role in the final architecture. The structural diversity of phosphinate derivatives allows for fine-tuning of the resulting framework's properties. mdpi.com This has led to the development of MOFs with tailored pore sizes and functionalities, opening doors for applications in gas storage, separation, and catalysis. nih.govnih.gov
| Metal Ion | Phosphinate Ligand | Resulting Structure | Reference |
|---|---|---|---|
| Mg(II), Ca(II), Sr(II), Ba(II) | Diphenylphosphinic acid | 1D Linear Chains | nih.gov |
| Cu(II) | Diphenylphosphinic acid | 1D Coordination Chains | researchgate.net |
| Sm(III) | 1,1′-ferrocene-diyl-bis(H-phosphinic acid) | 2D Coordination Polymer | mdpi.com |
| Ag(I) | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene | 3D Helical-type MOF | rsc.org |
Catalysis and Process Chemistry Innovations
The chemical reactivity of sodium phosphinate underpins its use in several catalytic and industrial processes, from polymer manufacturing to environmental remediation.
Sodium phosphinate, often referred to as sodium hypophosphite in this context, is a highly effective chain transfer agent in aqueous polymerization, particularly for producing low molecular weight polycarboxylic acid polymers. google.comgoogleapis.com These polymers are crucial as dispersants, scale inhibitors, and detergent additives. googleapis.com
In these reactions, sodium phosphinate helps control the molecular weight of the polymer by terminating a growing polymer chain and initiating a new one. google.comgoogle.com The efficiency of this process is critical, as hypophosphorous acid and its salts are relatively expensive. googleapis.com Research has shown that conducting the polymerization at a high solids level (50-70%) significantly increases the incorporation of the phosphinate into the polymer, improving efficiency. google.comgoogle.com This process introduces phosphinate and phosphonate functionalities into the polymer backbone, which can enhance performance in various applications. google.comgoogleapis.com The compound also acts as a catalyst in certain polymerization reactions and as a stabilizer to prevent polymer degradation during high-temperature processing like extrusion. atamanchemicals.comatamanchemicals.com
| Function | Polymer Type | Key Finding/Benefit | Reference |
|---|---|---|---|
| Chain Transfer Agent | Low molecular weight polycarboxylic acids | Introduces phosphinate/phosphonate groups, enhancing performance. Efficiency is improved at high solids content. | google.comgoogleapis.com |
| Catalyst | Acrylic acid-based polymers | Facilitates polymerization reactions. | atamanchemicals.comatamanchemicals.com |
| Stabilizer | Various polymers | Prevents degradation during extrusion and other thermal processing. | atamanchemicals.comsmc-global.com |
Sodium phosphinate is a powerful reducing agent, a property that is heavily utilized in water treatment and the regeneration of ion exchange resins. atamanchemicals.comatamanchemicals.com It is employed to reduce the concentration of metal ions in industrial wastewater before it is discharged. atamanchemicals.comatamanchemicals.com Specifically, it is effective in removing heavy metals like nickel, copper, and iron. atamanchemicals.comatamanchemicals.com Its most prominent use in this area is as the reducing agent in electroless nickel plating, a process that creates a uniform, corrosion-resistant nickel-phosphorus layer on metal and plastic substrates. wikipedia.orgbloomtechz.com
In the context of ion exchange, sodium phosphinate provides the electrons needed for the regeneration of certain resins. atamanchemicals.comsmc-global.com Ion exchange resins are used for various purification processes, but they become exhausted as their active sites are occupied. A regenerating solution is used to strip these captured ions and restore the resin's capacity. While strong acids and bases are common regenerants, specialized processes can utilize the reducing power of phosphinates. purolite.comyoutube.com
Furthermore, related phosphorus compounds like polyphosphates are used to control scale formation and corrosion in municipal water systems by sequestering hardness ions like calcium and magnesium. chematephosphates.comphosphatesfacts.org
Phosphinate Compounds as Versatile Synthetic Reagents and Intermediates
Beyond its direct applications, sodium phosphinate is a valuable starting material and reagent in synthetic organic chemistry, enabling the construction of complex molecules and novel chemical reactions.
Sodium phosphinate and its parent acid, hypophosphorous acid, are key precursors for creating more complex organophosphorus compounds. researchgate.netresearchgate.net The P-H bonds in the phosphinate ion are reactive and can participate in reactions like hydrophosphinylation, which involves the addition of the P-H bond across a carbon-carbon double or triple bond. nih.govnih.gov
This method provides a direct route to form P-C bonds, which are the defining feature of organophosphorus compounds. researchgate.net For example, the radical-initiated addition of sodium phosphinate to terminal alkynes can produce 1,1-bis-H-phosphinates, which are valuable precursors to biologically important 1,1-bisphosphonates. nih.govnih.gov These transformations are crucial for building molecules with applications in medicinal chemistry and materials science. researchgate.net The ability to use a simple, inexpensive, and environmentally benign reagent like sodium phosphinate makes these synthetic routes highly attractive. researchgate.net
The utility of sodium phosphinate as a reducing agent extends to a variety of transformations in organic synthesis. It is considered a nontoxic, stable, and cost-effective alternative to many traditional reducing agents. organic-chemistry.orgacs.org
One significant application is in reductive amination, a fundamental reaction for synthesizing amines from carbonyl compounds. organic-chemistry.orgnih.gov Studies have demonstrated that sodium phosphinate can achieve high yields in this reaction for a wide range of substrates, with a low environmental impact. organic-chemistry.orgacs.org The reaction can even be scaled up significantly without losing efficiency. organic-chemistry.orgacs.org
Furthermore, sodium phosphinate can generate phosphorus-centered radicals. organic-chemistry.org These radicals can initiate other reactions, such as the hydroalkylation of nonactivated alkenes, showcasing the compound's versatility in modern synthetic methodologies. organic-chemistry.org It is also used to reduce aromatic diazonium salts to the corresponding aromatic hydrocarbons, a useful deamination strategy in multi-step syntheses. bloomtechz.com
| Transformation | Role of Phosphinate | Significance | Reference |
|---|---|---|---|
| Reductive Amination | Reducing Agent | Environmentally benign and cost-effective synthesis of amines. | organic-chemistry.orgnih.gov |
| Hydrophosphinylation | P-H Source | Direct formation of P-C bonds for complex organophosphorus scaffolds. | nih.govnih.gov |
| Reduction of Diazonium Salts | Reducing Agent | Strategic removal of amino groups in multi-step organic synthesis. | bloomtechz.com |
| Radical-Mediated Reactions | Radical Precursor | Enables hydroalkylation of unactivated alkenes. | organic-chemistry.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium bis(16O)(oxidanyl)phosphinate, and how is purity validated in research settings?
- Synthesis : The compound is typically synthesized via neutralization of phosphinic acid with sodium hydroxide under controlled pH (6–8) and temperature (20–25°C) to avoid decomposition .
- Purity Validation : Purity (>99%) is verified using titration (acid-base or redox) and spectroscopic methods (FT-IR for functional group analysis). Reagent-grade standards, as specified in pharmacopeial guidelines (e.g., USP 35–NF 30), require ≥98.0% purity for related sodium phosphate derivatives, ensuring consistency in synthesis protocols .
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | NaPO₂H₂·H₂O | |
| Solubility (20°C) | 1000 g/L in H₂O | |
| Hydrolytic Stability | <10% degradation after 5 days |
Q. How does hydrolytic stability vary under different pH and temperature conditions?
- Methodology : Hydrolysis tests follow OECD Guideline 111, with stability assessed at pH 4.0, 7.0, and 9.0 at 50°C. No significant degradation (<10%) occurs after 5 days, indicating high stability under environmental conditions (25°C, pH 7) .
- Implications : This stability supports its use in aqueous systems (e.g., electroplating baths) but necessitates long-term monitoring in environmental fate studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in coordination behavior during metal ion extraction?
- Case Study : Sodium bis(2,4,4-trimethylpentyl)phosphinate (Na-Cyanex 272) demonstrates superior Co(II)/Zn(II) extraction efficiency compared to its acidic form. FT-IR analysis reveals metal-ligand bonding via phosphinate oxygen atoms, with selectivity influenced by pH and extractant concentration .
- Data Interpretation : Contradictions in extraction efficiency (e.g., pH-dependent selectivity) are resolved by comparing FT-IR spectra of metal complexes and optimizing feed pH (e.g., pH 5.5–6.0 for Co(II)) .
Table 2: Metal Extraction Efficiency Comparison
| Metal Ion | Extraction Efficiency (Na-Cyanex 272) | Extraction Efficiency (Acidic Form) |
|---|---|---|
| Co(II) | 92% | 78% |
| Zn(II) | 88% | 65% |
| Source: Adapted from |
Q. How can degradation products be identified and quantified in environmental matrices?
- Analytical Workflow :
Sample Preparation : Use solid-phase extraction (SPE) to concentrate degradation products from aqueous samples.
Detection : Employ LC-MS/MS for high-sensitivity identification of phosphinic acid (primary degradation product) and phosphine gas (trace byproduct).
Quantification : Calibrate against certified reference materials (CRMs) validated per ISO 17034 .
Q. What role does sodium bis(16O)(oxidanyl)phosphinate play in stabilizing coordination polymers?
- Mechanism : The phosphinate group acts as a bridging ligand, forming stable coordination networks with lanthanides or transition metals. For example, nickel bis(phosphinate) complexes exhibit unique magnetic properties due to Ni(II)-phosphinate bonding .
- Experimental Design : Synthesize polymers via solvothermal methods and characterize using X-ray diffraction (XRD) and magnetic susceptibility measurements .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., hydrolysis rates in extreme pH), cross-validate using read-across data from structurally analogous compounds (e.g., sodium phosphinate) and adhere to OECD reliability criteria .
- Safety Protocols : Despite low acute toxicity (non-hazardous per EC 1272/2008), use PPE to prevent inhalation/contact during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
